2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide
Description
2-Methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide (CAS: 866132-11-8) is a specialized acrylamide derivative characterized by a methyl-substituted acrylamide group linked to an 11-oxo-undecyl chain modified with a phenethylamino moiety. Its structure combines hydrophobic (long alkyl chain) and hydrophilic (amide, ketone) regions, enabling applications in polymer chemistry, surfactants, and biomedical research.
Properties
IUPAC Name |
11-(2-methylprop-2-enoylamino)-N-(2-phenylethyl)undecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-20(2)23(27)25-18-13-8-6-4-3-5-7-12-16-22(26)24-19-17-21-14-10-9-11-15-21/h9-11,14-15H,1,3-8,12-13,16-19H2,2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFUFMMONNBPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide typically involves multiple steps:
Formation of the Aliphatic Chain: The synthesis begins with the preparation of the undecyl chain, which can be achieved through the oxidation of a suitable precursor to introduce the ketone group at the 11th position.
Introduction of the Phenethylamine Group: The phenethylamine moiety is then attached to the aliphatic chain through an amide bond formation. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Acrylamide Group Addition: Finally, the acrylamide group is introduced through a reaction with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ketone group in the aliphatic chain, converting it to a secondary alcohol.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the acrylamide group under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and hydrophobic interactions makes it a useful probe in biochemical assays.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with various biological targets. It may serve as a lead compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used in the production of specialty polymers and coatings, where its unique chemical properties impart desirable characteristics to the final products.
Mechanism of Action
The mechanism by which 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide exerts its effects involves its interaction with specific molecular targets. The phenethylamine moiety can interact with neurotransmitter receptors, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The long aliphatic chain allows for membrane association, influencing the compound’s distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acrylamide Derivatives with Modified Alkyl Chains
2-Methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide (CAS: 866132-11-8)
- Structural Differences: The toluidino group (4-methylphenyl) replaces the phenethylamino group, reducing steric bulk but increasing hydrophobicity.
- Properties: Higher crystallinity due to planar toluidino substituent; reduced solubility in polar solvents compared to the phenethyl variant.
- Applications : Used in hydrophobic polymer matrices and coatings .
N-(Pyridin-2-yl)-11-oxoundecanamide Derivatives
- Example: 11-Amino-N-(pyridin-2-yl)undecanamide (CAS: N/A)
- Properties: Enhanced solubility in aqueous media due to pyridine’s polarity; used in flame-retardant epoxy nanocomposites .
11-Oxo-Undecyl Chain-Containing Compounds
11-Oxo-11-((3-phenylpropyl)amino)undecanoic Acid
- Structural Differences : Terminal carboxylic acid replaces acrylamide, enabling ionic interactions.
- Properties : Acts as a surfactant or antimicrobial agent; lower thermal stability than acrylamide derivatives .
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2)
- Structural Differences: Ester-linked benzoate and hexylamino groups instead of acrylamide and phenethylamino.
- Properties: Non-polymerizable; used in fuel removal applications due to hydrophobic interactions .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. How can researchers optimize the synthesis of 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide to improve yield and purity?
Answer:
- Stepwise Functionalization: Use a modular approach: (1) synthesize the undecyl backbone via condensation of 11-oxoundecanoic acid with phenethylamine, (2) introduce the acrylamide group via Michael addition or carbodiimide-mediated coupling .
- Reaction Monitoring: Employ TLC (e.g., pre-coated silica plates) to track intermediate formation and confirm acrylation completion (Rf values ~0.5–0.8 in ethyl acetate/hexane) .
- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization (e.g., from ethanol/water) to isolate the final product. Example yields: 60–75% after optimization .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
Q. How does pH or temperature affect the stability of this acrylamide derivative in solution?
Answer:
- Stability Testing: Conduct accelerated degradation studies:
- Storage Recommendations: Store lyophilized solid at -20°C; solutions in anhydrous DMSO or ethanol at 4°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Answer:
- Metabolic Profiling: Use LC-MS/MS to identify metabolites (e.g., hydrolyzed amide bonds) that may reduce in vivo efficacy .
- Dose Optimization: Adjust dosing regimens based on pharmacokinetic parameters (e.g., t½, Cmax) derived from rodent studies .
- Model Selection: Validate bioactivity in 3D cell cultures or organoids to bridge in vitro-in vivo gaps .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this acrylamide?
Answer:
- SAR Workflow:
- Core Modifications: Vary the alkyl chain length (undecyl vs. shorter/longer chains) and substitute the phenethyl group with aryl/heteroaryl analogs .
- Bioassays: Screen derivatives for cytotoxicity (MTT assay), anti-inflammatory activity (NO scavenging), or enzyme inhibition (e.g., kinase assays) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
- Key Metrics: Correlate logP values (HPLC-derived) with membrane permeability .
Q. How can cross-disciplinary methodologies (e.g., polymer chemistry + pharmacology) enhance applications of this compound?
Answer:
- Polymer-Drug Conjugates: Synthesize pH-responsive hydrogels by copolymerizing the acrylamide with N-isopropylacrylamide (NIPAM); characterize swelling ratios and drug release kinetics .
- Targeted Delivery: Functionalize nanoparticles (e.g., PLGA) with the acrylamide via carbodiimide chemistry; evaluate cellular uptake via fluorescence microscopy .
- Mechanistic Studies: Use AFM or TEM to assess structural changes in polymer matrices under simulated physiological conditions .
Methodological Pitfalls and Solutions
Q. How to address discrepancies in spectroscopic data during structural elucidation?
Answer:
Q. What strategies mitigate batch-to-batch variability in synthesis?
Answer:
- Process Control: Standardize reaction parameters (e.g., temperature ±1°C, stirring speed) using automated reactors .
- Quality Metrics: Implement in-line PAT tools (e.g., ReactIR for real-time reaction monitoring) .
- Statistical Design: Use DoE (e.g., Box-Behnken) to optimize solvent ratios, catalyst loading, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
